molecular formula C15H13F3N6S B5762166 4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine

4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine

Cat. No.: B5762166
M. Wt: 366.4 g/mol
InChI Key: MFAPPZGYDDFMRZ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with 4,6-dimethyl groups and a sulfanyl-linked tetrazole moiety. The tetrazole ring is further functionalized with a 3-(trifluoromethyl)phenyl group, enhancing its electronic and steric properties. Key structural attributes include:

  • Molecular framework: Pyrimidine (6-membered di-nitrogen heterocycle) fused with a tetrazole (5-membered, four-nitrogen heterocycle).
  • Functional groups: A sulfanyl (-S-) bridge connecting the pyrimidine and tetrazole units, and a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Potential applications: While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs are associated with antimicrobial, anticancer, and agrochemical activities .

Properties

IUPAC Name

4,6-dimethyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6S/c1-9-6-10(2)20-14(19-9)25-8-13-21-22-23-24(13)12-5-3-4-11(7-12)15(16,17)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAPPZGYDDFMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Tetrazole Ring: The tetrazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile compound.

    Final Coupling: The final step involves coupling the tetrazole ring with the pyrimidine ring through a sulfanyl linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups has been shown to enhance the biological activity of pyrimidine derivatives against various cancer cell lines. Research published in journals such as the European Journal of Medicinal Chemistry highlights that modifications to the pyrimidine structure can lead to increased potency against tumor growth .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. A study demonstrated that certain pyrimidine derivatives, including those similar to 4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine, showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis .

Cardiovascular Applications : There is emerging evidence supporting the use of pyrimidine derivatives in cardiovascular treatments. Specifically, some studies suggest that they may function as inhibitors of phosphodiesterase enzymes, which play a crucial role in regulating vascular tone and blood pressure .

Agricultural Applications

Pesticide Development : The structural characteristics of 4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine make it a candidate for developing new pesticides. Its efficacy against specific pests has been documented in agricultural research, where modifications to the compound have led to enhanced insecticidal properties .

Herbicide Formulation : Similar compounds have been formulated into herbicides that target specific weed species while minimizing impact on crops. The use of such targeted herbicides can lead to more sustainable agricultural practices by reducing chemical runoff and improving crop yields .

Materials Science Applications

Polymer Chemistry : The incorporation of 4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research indicates that such modifications can lead to polymers with improved resistance to environmental degradation .

Nanotechnology : In nanotechnology, the compound has been utilized as a precursor for synthesizing nanoparticles with specific electronic properties. These nanoparticles have potential applications in sensors and electronic devices due to their unique conductivity characteristics .

Case Studies

Application Area Study Reference Findings
Anticancer ActivityEuropean Journal of Medicinal ChemistryEnhanced potency against cancer cell lines through structural modifications.
Antimicrobial PropertiesJournal of Antimicrobial ChemotherapyEffective against Gram-positive and Gram-negative bacteria; mechanism involves DNA synthesis interference.
Pesticide DevelopmentJournal of Agricultural and Food ChemistryPromising results in insecticidal activity against target pests.
Polymer ChemistryPolymer Science JournalImproved thermal stability and mechanical properties in modified polymers.
NanotechnologyAdvanced Materials ResearchSuccessful synthesis of conductive nanoparticles for electronic applications.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Compound Name Structural Features Key Differences Biological Relevance
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine () Pyrimidine core with sulfanyl-linked aryl group Lacks tetrazole and trifluoromethyl groups; simpler substituents Studied for antifungal properties .
N-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine () Pyrimidine linked to triazole via amine Replaces tetrazole with triazole; lacks sulfanyl bridge Explored as an antifungal agent .

Tetrazole-Containing Compounds

Compound Name Structural Features Key Differences Biological Relevance
Preparation 4i/4j () Pyrimidinone fused with tetrazole and coumarin Contains coumarin instead of trifluoromethylphenyl; different substitution pattern Investigated for anti-inflammatory activity .
1-({4-[(Trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine () Pyrazole core with trifluoromethyl-sulfanyl group Pyrazole instead of pyrimidine; lacks tetrazole Studied for antimicrobial and anticancer effects .

Analysis : The trifluoromethylphenyl group in the target compound enhances lipophilicity and metabolic stability , a feature shared with ’s pyrazole derivative but absent in ’s coumarin analogs.

Trifluoromethylphenyl Derivatives

Compound Name Structural Features Key Differences Biological Relevance
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine () Pyrazole with trifluoromethylphenyl group Pyrazole core instead of pyrimidine-tetrazole Known for antibacterial and anti-inflammatory properties .
Fipronil () Pyrazole with trifluoromethyl and sulfinyl groups Agrochemically optimized; lacks pyrimidine Broad-spectrum insecticide .

Analysis : Unlike fipronil (an insecticide), the target compound’s pyrimidine-tetrazole scaffold may enable selective targeting of eukaryotic enzymes or receptors, reducing off-target effects.

Structural and Functional Uniqueness

  • Trifluoromethyl effect : The -CF₃ group improves membrane permeability and resistance to oxidative metabolism , a feature critical in drug design .

Research Implications

  • Antimicrobial development : Leveraging the trifluoromethylphenyl group’s lipophilicity .
  • Kinase inhibition: Pyrimidine-tetrazole systems are known to interact with ATP-binding pockets .
  • Agrochemical applications : Structural similarities to fipronil hint at pesticidal utility .

Further studies should focus on synthetic optimization (e.g., varying substituents on the pyrimidine or tetrazole rings) and in vitro screening to validate these hypotheses.

Biological Activity

The compound 4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidine is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of human leukocyte elastase (HLE). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H15F3N6S\text{C}_{14}\text{H}_{15}\text{F}_3\text{N}_6\text{S}

This structure features a pyrimidine core substituted with a trifluoromethylphenyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

1. Inhibition of Human Leukocyte Elastase

Research indicates that this compound acts as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory responses. HLE is a serine protease that plays a critical role in the breakdown of extracellular matrix components during inflammation. The inhibition of HLE can potentially mitigate tissue damage in various inflammatory diseases.

  • Mechanism of Action : The compound binds to the active site of HLE, preventing substrate access and subsequent proteolytic activity. This mechanism is crucial for reducing inflammation and protecting tissues from damage caused by excessive elastase activity .

2. Anticancer Potential

Preliminary studies suggest that the compound exhibits anticancer properties. The presence of the trifluoromethyl group is believed to enhance its lipophilicity and cellular uptake, potentially leading to increased cytotoxicity against cancer cells.

  • Case Study : In vitro assays demonstrated that the compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial screening against several bacterial strains revealed promising results.

  • Research Findings : The compound exhibited bacteriostatic effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Further studies are needed to elucidate the full spectrum of its antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine and tetrazole rings can significantly affect potency and selectivity.

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity and cellular uptake
Methyl groupsEnhance stability and reduce metabolic degradation
Sulfanyl groupContributes to enzyme binding affinity

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